N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c28-31(29,21-5-6-23-19(17-21)10-16-30-23)27(20-3-1-2-4-20)15-14-26-13-9-22(25-26)18-7-11-24-12-8-18/h5-9,11-13,17,20H,1-4,10,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIHLJMIYEECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Cyclopentyl Group Introduction: The cyclopentyl group is typically added through a nucleophilic substitution reaction.
Formation of the Dihydrobenzofuran Sulfonamide: This step involves the cyclization of a suitable precursor, followed by sulfonamide formation using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and dihydrobenzofuran moieties.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The pyridine and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole and dihydrobenzofuran rings.
Reduction: Reduced forms of the sulfonamide group, such as primary or secondary amines.
Substitution: Substituted derivatives at the pyridine or pyrazole rings, depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Activity :
- The presence of the pyrazole ring suggests potential anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Compounds with similar structures have shown efficacy in reducing inflammation through various mechanisms, including the modulation of cytokine production and inhibition of cyclooxygenase enzymes.
-
Anticancer Properties :
- Preliminary studies indicate that compounds akin to N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibit anticancer activities. These activities may arise from their ability to interact with cellular signaling pathways and induce apoptosis in cancer cells.
-
Antimicrobial Effects :
- Similar compounds have demonstrated antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The structural components can enhance the interaction with microbial targets, potentially overcoming resistance mechanisms.
Enzyme Inhibition Studies
Research into enzyme inhibition has highlighted the potential of this compound to act as a modulator for various targets:
- Kinases : The pyrazole and pyridine moieties can interact with kinase domains, suggesting applications in cancer therapeutics where kinase inhibitors are crucial.
- Phosphodiesterases : Compounds with similar structures have been reported to inhibit phosphodiesterases, which play significant roles in cellular signaling pathways.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxy group on pyrazole | Potential PHD inhibitors |
| Compound B | Contains pyridine and pyrazole | Anticancer activity |
| Compound C | Amino substitution on pyrazole | Anti-inflammatory effects |
This table summarizes findings from various studies that emphasize the biological activities associated with compounds structurally related to this compound.
Synthesis and Development
The synthesis of this compound typically involves multiple steps:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the cyclopentyl group via alkylation methods.
- Coupling with sulfonamide moieties to enhance solubility and biological activity.
These synthetic routes often require specific reagents such as coupling agents (e.g., EDC or DCC) and solvents (e.g., DMF or DMSO).
Biological Activity
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a cyclopentyl group, a pyridine ring, and a pyrazole moiety. Its molecular formula is with a molecular weight of 354.4 g/mol. The presence of multiple heteroatoms and functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| Structure | Structure |
Enzyme Inhibition and Receptor Modulation
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in enzyme inhibition and receptor modulation. Compounds similar in structure have shown:
- Antitumor Activity : Compounds with similar functionalities have demonstrated significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells . For instance, compounds with pyrazole derivatives have been noted for their ability to inhibit cell proliferation effectively.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which may be explored in future studies .
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity to elicit a biological response. This interaction can lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory pathways.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of similar compounds on human lung cancer cell lines. The results indicated that compounds with pyrazole and pyridine moieties displayed IC50 values ranging from 6.68 μM to 19.94 μM across different assay formats (2D vs. 3D), highlighting their potential as anticancer agents .
Case Study 2: Enzyme Inhibition
Research into enzyme inhibition revealed that derivatives of this compound could inhibit specific enzymes involved in tumor progression, suggesting a mechanism through which these compounds exert their antitumor effects .
Synthesis and Production
The synthesis typically involves several steps using organic solvents like dimethylformamide (DMF) and catalysts such as N,N-diisopropylethylamine (DIEA). Purification methods like crystallization are employed to achieve the desired purity levels.
Synthetic Route Overview
- Preparation of Pyrazole Derivative : Reaction between pyridine and appropriate reagents.
- Cyclization : Formation of the benzofuran structure.
- Sulfonamide Formation : Final coupling reaction to yield the target compound.
Comparison with Similar Compounds
Key Structural Features and Analog Identification
The compound shares functional motifs with patented sulfonamide derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). Below is a comparative analysis:
Structural and Functional Implications
- Core Rigidity vs. This may reduce oxidative degradation in vivo .
- Electronic Effects : The pyridin-4-yl group in the target compound provides a basic nitrogen for hydrogen bonding, whereas the fluorophenyl group in Example 53 leverages halogen bonding and electron-withdrawing effects for target affinity.
- Solubility and Lipophilicity : The cyclopentyl group in the target compound increases lipophilicity (clogP ~3–4), favoring blood-brain barrier penetration. In contrast, Example 53’s polar oxazin-yl boronic acid moiety (clogP ~2.5) may improve aqueous solubility but limit CNS activity .
Research Findings and Data Gaps
- Synthetic Routes : Both compounds likely employ Suzuki-Miyaura cross-coupling (e.g., boronic acid intermediates and Pd catalysts) for heterocyclic assembly, as seen in Example 53’s synthesis .
- Thermal Stability : Example 53 has a melting point of 175–178°C, indicative of crystalline stability. The target compound’s melting point is unreported but may be lower due to reduced aromaticity.
- Pharmacokinetics : Fluorination in Example 53 enhances metabolic resistance but may increase toxicity risks. The target compound’s lack of fluorine could improve safety profiles at the expense of potency.
Q & A
Q. What are the recommended synthetic routes for preparing N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide?
Methodological Answer: The synthesis typically involves multi-step processes:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or alkynes under acidic/basic conditions .
- Step 2: Introduction of the pyridinyl group through cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the pyrazole at the 3-position .
- Step 3: Sulfonamide formation by reacting the benzofuran-5-sulfonyl chloride intermediate with the cyclopentyl-ethylamine derivative under basic conditions (e.g., triethylamine) .
- Step 4: Purification via column chromatography or recrystallization to achieve >95% purity.
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, dihydrobenzofuran signals at δ 3.0–4.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography: Resolve stereochemistry of the cyclopentyl and dihydrobenzofuran moieties, if crystallizable .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or sulfotransferases due to sulfonamide’s role in enzyme binding .
- Cellular Viability Assays: Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Solubility Testing: Measure in PBS/DMSO to guide formulation for downstream assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Methodological Answer:
- Process Optimization: Use continuous-flow reactors for pyrazole cyclization to enhance reproducibility .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) for coupling efficiency in pyridinyl introduction .
- Byproduct Analysis: Employ LC-MS to identify impurities (e.g., incomplete sulfonylation) and adjust reaction stoichiometry .
Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl) impact bioactivity?
Methodological Answer:
- SAR Studies: Synthesize analogs with varying alkyl groups (cyclopentyl, cyclohexyl, tert-butyl) and compare IC50 values in kinase assays .
- Computational Docking: Use AutoDock Vina to model steric effects of cyclopentyl on target binding pockets .
- Thermodynamic Solubility: Correlate lipophilicity (logP) changes with membrane permeability .
Q. How should researchers address contradictions in pharmacological data (e.g., potency vs. selectivity)?
Methodological Answer:
- Dose-Response Curves: Re-evaluate activity across concentrations (e.g., 1 nM–100 µM) to rule out assay artifacts .
- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- Metabolite Analysis: Check for in situ degradation products via LC-MS that may influence results .
Q. What computational strategies predict target interactions for this sulfonamide?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability with putative targets (e.g., carbonic anhydrase isoforms) over 100 ns trajectories .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
- Pharmacophore Modeling: Map electrostatic/hydrophobic features of the pyridinyl-pyrazole core to align with kinase active sites .
Q. How can stability challenges (e.g., hydrolysis) be mitigated during formulation?
Methodological Answer:
- pH Stability Studies: Test compound integrity in buffers (pH 1–10) to identify degradation-prone conditions .
- Lyophilization: Develop lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetates) to enhance solubility while maintaining stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
